5-エチル-1-メチル-1H-テトラゾール

概要

説明

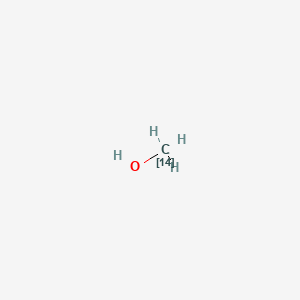

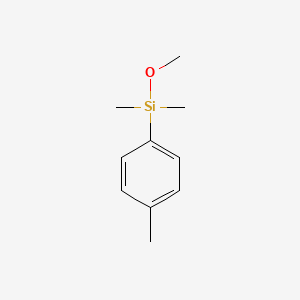

5-Ethyl-1-methyl-1H-1,2,3,4-tetrazole is a clear, brown liquid . It has a CAS Number of 90329-50-3 and a molecular weight of 112.13 . The IUPAC name is 5-ethyl-1-methyl-1H-tetraazole .

Synthesis Analysis

A new series of bis/mono ethyl-1-aryl-1H-tetrazole-5-carboxylate has been synthesized by treating respective tetrazole with ethyl chloroformate in THF and DIPEA as a catalyst . Another method involves the use of sodium azide and nitrile in the presence of CuCl2·2H2O .

Molecular Structure Analysis

The parent heterocycle CH2N4 can exist as three tautomers, 1H-tetrazole, 2H-tetrazole, and 5H-tetrazole . The first two possess six π electrons and thus are aromatic, while the 5H tautomer is nonaromatic .

Chemical Reactions Analysis

Tetrazoles can be synthesized using various approaches such as the use of triethyl orthoformate and sodium azide, alcohols and aldehydes, and isocyanides . They can also be prepared from nitriles using sodium azide and triethylammonium chloride in nitrobenzene in a microwave reactor .

Physical And Chemical Properties Analysis

5-Ethyl-1-methyl-1H-1,2,3,4-tetrazole is stored at 0-8°C . It is a clear, brown liquid .

科学的研究の応用

医薬品合成

テトラゾールは、医薬品化学においてカルボン酸の生体等価体として用いられ、様々な臨床薬の合成に貢献しています .

抗真菌剤

テトラゾールの誘導体は、新規抗真菌剤の調製に使用されており、アスペルギルス属、クリプトコッカス・ネオフォルマンス、カンジダ属などの真菌に対して強力な活性を示しています .

抗菌性

テトラゾールの誘導体の中には、抗菌性を評価され、細菌感染症の治療に役立つ可能性があります .

金属有機構造体

テトラゾールは、気体貯蔵、分離、触媒などへの応用がある金属有機構造体の合成のための出発試薬として使用できます .

抗結核化合物

テトラゾールの誘導体は、結核菌に対する新規化合物の調製に関与しており、抗結核研究に貢献しています .

有機合成

作用機序

Target of Action

5-Ethyl-1-methyl-1h-tetrazole, like other tetrazoles, is often used as a metabolism-resistant isosteric replacement for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry . The primary targets of tetrazoles are typically enzymes or receptors where carboxylic acids play a key role. For example, one tetrazole derivative, Ethyl 1H-tetrazole-5-acetate, has been reported to affect the activity of the recombinant human glutaminyl cyclase (QC) .

Mode of Action

The mode of action of 5-Ethyl-1-methyl-1h-tetrazole is likely to involve its interaction with its target enzyme or receptor, leading to changes in the target’s function. The tetrazole ring is considered a biomimic of the carboxylic acid functional group , allowing it to interact with targets in a similar manner to carboxylic acids. This can result in the activation or inhibition of the target, depending on the specific context.

Biochemical Pathways

The exact biochemical pathways affected by 5-Ethyl-1-methyl-1h-tetrazole would depend on its specific targets. Given that tetrazoles are often used as replacements for carboxylic acids, they may be involved in a variety of pathways where carboxylic acids play a key role. For instance, benzoic acid substrates often undergo covalent bond formation with transferase enzymes to form activated species, which then undergo conjugation transformations by a variety of pathways .

Pharmacokinetics

The pharmacokinetics of 5-Ethyl-1-methyl-1h-tetrazole, including its absorption, distribution, metabolism, and excretion (ADME) properties, would be crucial in determining its bioavailability. Tetrazoles are known to be stable over a wide pH range and resistant to various oxidizing and reducing agents . This suggests that 5-Ethyl-1-methyl-1h-tetrazole could have good stability and resistance to metabolic degradation, potentially leading to good bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Ethyl-1-methyl-1h-tetrazole. For instance, pH can affect the ionization state of the tetrazole ring, potentially influencing its interaction with targets . Additionally, the presence of other compounds could impact its stability or its ability to reach its targets. Understanding these factors is crucial for optimizing the use of this compound in a therapeutic context.

Safety and Hazards

5-Ethyl-1-methyl-1H-1,2,3,4-tetrazole should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

将来の方向性

Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications . They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . Future research could focus on exploring these properties further and developing new applications for tetrazoles.

生化学分析

Biochemical Properties

5-Ethyl-1-methyl-1h-tetrazole plays a significant role in biochemical reactions. It acts as a nonclassical bioisostere of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Cellular Effects

5-Ethyl-1-methyl-1h-tetrazole has a wide range of biological activities. Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 5-Ethyl-1-methyl-1h-tetrazole involves its interactions with biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 5-Ethyl-1-methyl-1h-tetrazole change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

5-Ethyl-1-methyl-1h-tetrazole is involved in metabolic pathways. It interacts with enzymes or cofactors, and it could also affect metabolic flux or metabolite levels . Detailed information about these interactions is currently limited.

Transport and Distribution

The transport and distribution of 5-Ethyl-1-methyl-1h-tetrazole within cells and tissues involve interactions with transporters or binding proteins. It could also affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

5-ethyl-1-methyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-3-4-5-6-7-8(4)2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXQDGGJZMWJOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=NN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80300651 | |

| Record name | 5-ethyl-1-methyl-1h-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90329-50-3 | |

| Record name | 90329-50-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-ethyl-1-methyl-1h-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。